molecular formula C15H16O5 B14189227 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane CAS No. 918865-81-3

2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane

Cat. No.: B14189227
CAS No.: 918865-81-3
M. Wt: 276.28 g/mol
InChI Key: XZSQLKSSTHPBDW-UHFFFAOYSA-N
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Description

2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[45]decane is a complex organic compound characterized by its unique spiro structure and the presence of a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a suitable spiro compound under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol

Uniqueness

2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-1,6,9-trioxaspiro[45]decane is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

CAS No.

918865-81-3

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylidene)-1,7,10-trioxaspiro[4.5]decane

InChI

InChI=1S/C15H16O5/c1-2-13-14(18-10-17-13)8-11(1)7-12-3-4-15(20-12)9-16-5-6-19-15/h1-2,7-8H,3-6,9-10H2

InChI Key

XZSQLKSSTHPBDW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COCCO2)OC1=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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